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Compound of Interest

Compound Name: Morforex

Cat. No.: B1622872

Disclaimer: N-morpholinoethylamphetamine is a designer drug and a substituted amphetamine
derivative.[1] Publicly available research on its specific neuropharmacological profile is limited.
This guide synthesizes information on related N-substituted amphetamines and established
methodologies in neuropharmacology to present a prospective analysis. The quantitative data
herein is hypothetical and illustrative, based on the profiles of structurally similar compounds, to
provide a framework for the potential characterization of this molecule.

Introduction

Substituted amphetamines are a broad class of compounds based on the amphetamine
structure, encompassing various pharmacological subclasses such as stimulants,
empathogens, and hallucinogens.[1] The synthesis of novel amphetamine derivatives is an
ongoing area of interest in medicinal chemistry to explore their potential biological activities.[2]
N-morpholinoethylamphetamine is a derivative characterized by the substitution of a
morpholinoethyl group on the nitrogen atom of the amphetamine backbone. Understanding the
neuropharmacology of such a novel psychoactive substance (NPS) is critical for predicting its
physiological effects, abuse potential, and potential therapeutic applications. This document
outlines the core in vitro and in vivo assays required to elucidate the neuropharmacological
profile of N-morpholinoethylamphetamine.

Chemical Structure
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e IUPAC Name: N-(2-morpholinoethyl)-1-phenylpropan-2-amine
e Molecular Formula: C15H24N20

o Core Structure: A phenethylamine core with a methyl group at the alpha position (the
amphetamine backbone) and a morpholinoethyl group attached to the terminal amine.

In Vitro Neuropharmacology

The initial characterization of a novel compound involves determining its binding affinity and
functional activity at key central nervous system targets, primarily monoamine transporters and
receptors known to be modulated by amphetamine-like substances.

Binding assays are crucial for identifying the molecular targets of a drug and quantifying its
affinity for them. The affinity is typically expressed as the inhibition constant (Ki), with lower
values indicating higher affinity. The hypothetical binding profile of N-
morpholinoethylamphetamine is presented below, focusing on primary targets for
psychostimulants.

Table 1: Hypothetical In Vitro Receptor and Transporter Binding Affinities (Ki, nM) of N-
morpholinoethylamphetamine.
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Hypothetical Ki

Source TissuelCell

Target Radioligand .
(nM) Line
Monoamine
Transporters
Dopamine Transporter HEK293 cells
85 [FH]WIN 35,428 )
(DAT) expressing hDAT
Serotonin Transporter ) HEK?293 cells
250 [3H]Citalopram )
(SERT) expressing hSERT
Norepinephrine ) ) HEK293 cells
120 [3H]Nisoxetine )
Transporter (NET) expressing hNET
Serotonin Receptors
) CHO-K1 cells
5-HT2a 45 [BH]Ketanserin )
expressing h5-HTz2a
) CHO-K1 cells
5-HT20 300 [BH]Mesulergine )
expressing h5-HTzo
HEK?293 cells
5-HT1a 600 [3H]8-OH-DPAT )
expressing h5-HT1a
Dopamine Receptors
) CHO-K1 cells
D2 > 1000 [BH]Spiperone )
expressing hD2
Adrenergic Receptors
O1a 750 [BH]Prazosin Rat Cortex
_ HEK293 cells
O2a > 1000 [H]Rauwolscine

expressing haza

Data is hypothetical and serves for illustrative purposes.

Beyond binding, it is essential to determine if the compound acts as a substrate-type releaser

(like amphetamine) or an uptake inhibitor (like cocaine) at monoamine transporters. This is

typically assessed via neurotransmitter uptake or release assays.
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Table 2: Hypothetical In Vitro Functional Activity (ICso/ECso, nM) of N-
morpholinoethylamphetamine at Monoamine Transporters.

Hypothetical Value

Assay Type Target Effect
(nM)
Uptake Inhibition DAT ICs0: 150 Inhibitor
SERT ICso0: 400 Inhibitor
NET ICs0: 200 Inhibitor
Neurotransmitter
DAT ECso: 90 Releaser
Release
SERT ECso: 320 Releaser
NET ECso: 150 Releaser

Data is hypothetical and serves for illustrative purposes. ICso represents the concentration for
50% inhibition of uptake, and ECso represents the concentration for 50% of maximal release.

In Vivo Behavioral Pharmacology

Animal models are used to investigate the physiological and behavioral effects of a compound,
providing insights into its stimulant, subjective, and reinforcing properties.

Psychostimulants typically increase locomotor activity in rodents. This is a primary test to
assess the stimulant properties of a new compound. N-substituted amphetamines like N,N-
dimethylamphetamine have been shown to be less potent than their parent compounds in
producing psychomotor stimulant effects.[3]

Table 3: Hypothetical In Vivo Behavioral Effects of N-morpholinoethylamphetamine in Rodent
Models.
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Behavioral Assay Species Doses (mglkg, i.p.) Outcome

Dose-dependent

increase in
Locomotor Activity Mouse 1, 3,10, 30 locomotion, less

potent than

amphetamine

Partial substitution for
Drug Discrimination Rat 05,1,2,4 amphetamine (1

mg/kg)

N Significant place
Conditioned Place
Mouse 1, 3,10 preference at 3 and

10 mg/kg

Preference

Data is hypothetical and serves for illustrative purposes.

This assay assesses the subjective effects of a drug. Animals are trained to recognize the
effects of a known drug (e.g., amphetamine or cocaine) and will then signal whether the test
compound feels similar. Studies have shown that N-methylated derivatives can be 6 to 12 times
less potent than methamphetamine in cocaine-trained rats.[3]

Visualizations of Experimental Workflows and
Pathways

The following diagram outlines a typical workflow for the initial pharmacological characterization
of a novel psychoactive substance (NPS).
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Workflow for NPS Characterization.
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This diagram illustrates the proposed mechanism of N-morpholinoethylamphetamine as a
substrate-type releaser at the dopamine transporter (DAT), leading to reverse transport of

dopamine.
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Proposed Mechanism at the Dopamine Transporter.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. The following

are standard protocols for the assays mentioned above.

» Objective: To determine the binding affinity (Ki) of N-morpholinoethylamphetamine for a

panel of receptors and transporters.
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e Procedure:

o Tissue/Cell Preparation: Membranes from cells expressing the target receptor/transporter
or from homogenized brain tissue are prepared via centrifugation.[4]

o Assay Incubation: Membranes are incubated in a buffer solution with a specific radioligand
(e.g., [BH]WIN 35,428 for DAT) and varying concentrations of the test compound (N-
morpholinoethylamphetamine).

o Separation: The reaction is terminated by rapid filtration through glass fiber filters,
separating bound from unbound radioligand.

o Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Data Analysis: Competition binding curves are generated, and ICso values (concentration
of drug that inhibits 50% of specific binding) are calculated. Ki values are then derived
from ICso values using the Cheng-Prusoff equation.[5]

o Objective: To measure the ability of N-morpholinoethylamphetamine to inhibit the reuptake of
dopamine, serotonin, and norepinephrine.

e Procedure:

o Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from
specific brain regions (e.g., striatum for dopamine) of rodents.

o Pre-incubation: Synaptosomes are pre-incubated with various concentrations of N-
morpholinoethylamphetamine or a reference inhibitor.

o Uptake Initiation: Uptake is initiated by adding a low concentration of a radiolabeled
neurotransmitter (e.g., [BH]dopamine).

o Termination: The uptake process is stopped after a short incubation period by rapid
filtration.
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o Data Analysis: The amount of radioactivity accumulated inside the synaptosomes is
measured. ICso values are determined from concentration-response curves.

» Objective: To assess the stimulant or depressant effects of N-morpholinoethylamphetamine
on spontaneous movement.

e Procedure:

(¢]

Habituation: Mice are individually placed in open-field activity chambers and allowed to
habituate for 30-60 minutes.[6]

o Administration: Animals are administered N-morpholinoethylamphetamine (e.g., 1-30
mg/kg) or vehicle via intraperitoneal (i.p.) injection.

o Data Collection: The animals are immediately returned to the chambers, and locomotor
activity (e.g., distance traveled, beam breaks) is recorded for 60-120 minutes using
automated infrared beam systems.

o Data Analysis: The total activity counts or distance traveled are compared between drug-
treated and vehicle-treated groups using statistical methods like ANOVA.[7]

Conclusion

Based on its structure as an N-substituted amphetamine, N-morpholinoethylamphetamine is
predicted to act as a monoamine releaser and/or uptake inhibitor, with primary activity at the
dopamine and norepinephrine transporters. The addition of the bulky morpholinoethyl group on
the nitrogen atom may decrease its potency compared to amphetamine or methamphetamine,
a common trend observed with N-substitution.[8] Its behavioral profile is likely to be
characterized by psychostimulant effects, though potentially with a different potency and side-
effect profile than its parent compounds. The comprehensive in vitro and in vivo
characterization outlined in this guide is essential to fully elucidate the neuropharmacological
profile of this designer compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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